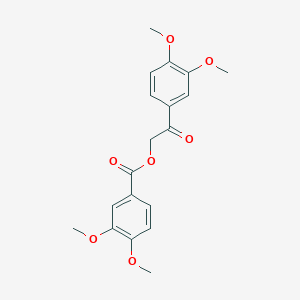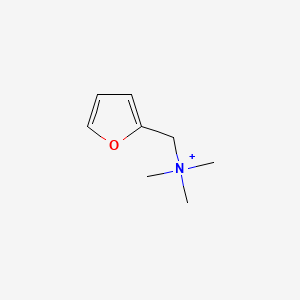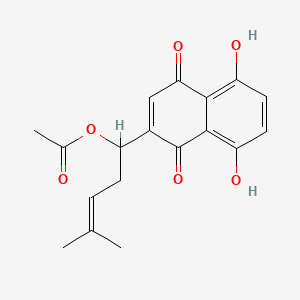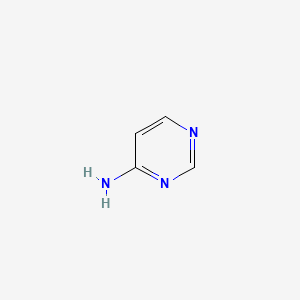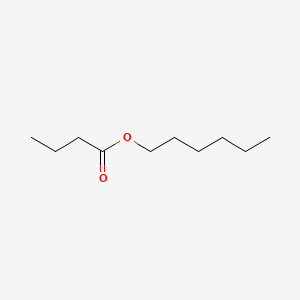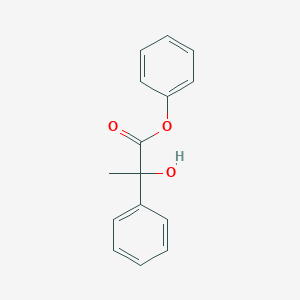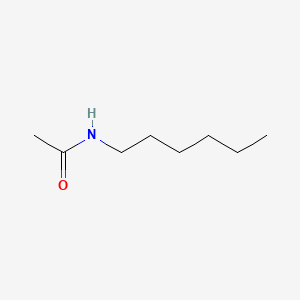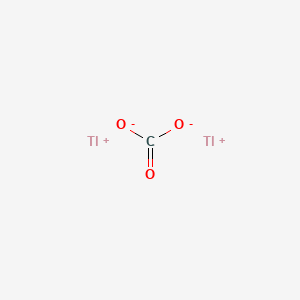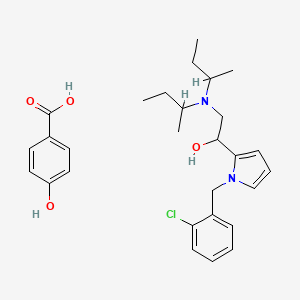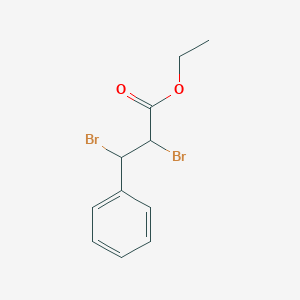![molecular formula C36H50N8O4S2 B1222662 2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide CAS No. 102615-51-0](/img/structure/B1222662.png)
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide is a compound that combines cysteine and primaquine. Primaquine is an 8-aminoquinoline derivative known for its antimalarial properties, particularly against Plasmodium vivax and Plasmodium ovale . Cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and various metabolic processes . The combination of these two molecules aims to enhance the therapeutic efficacy and reduce the side effects associated with primaquine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide involves the conjugation of cysteine with primaquine. This can be achieved through a series of chemical reactions, including:
Activation of Primaquine: Primaquine is first activated by converting it into a reactive intermediate, such as a chloroquinoline derivative.
Conjugation with Cysteine: The activated primaquine is then reacted with cysteine under controlled conditions to form the this compound conjugate. This reaction typically requires a catalyst and is carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in cysteine can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring in primaquine can undergo reduction reactions.
Substitution: The amino groups in both cysteine and primaquine can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated this compound derivatives.
Scientific Research Applications
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of aminoquinoline derivatives and sulfur-containing amino acids.
Biology: Investigated for its potential to enhance the bioavailability and reduce the toxicity of primaquine.
Medicine: Explored as a therapeutic agent for malaria, leveraging the antimalarial properties of primaquine and the metabolic benefits of cysteine.
Industry: Utilized in the development of new antimalarial drugs and formulations.
Mechanism of Action
The mechanism of action of 2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide involves multiple pathways:
Antimalarial Activity: Primaquine interferes with the mitochondrial function of the malaria parasite, leading to its death.
Metabolic Support: Cysteine provides antioxidant properties and supports various metabolic processes, potentially reducing the side effects of primaquine.
Comparison with Similar Compounds
Similar Compounds
Primaquine: An 8-aminoquinoline antimalarial drug.
Tafenoquine: A primaquine analog with a longer half-life.
Chloroquine: Another antimalarial drug often used in combination with primaquine.
Uniqueness
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide is unique due to its combination of antimalarial and metabolic support properties. The addition of cysteine aims to enhance the therapeutic efficacy of primaquine while reducing its side effects, making it a promising candidate for further research and development.
Properties
CAS No. |
102615-51-0 |
|---|---|
Molecular Formula |
C36H50N8O4S2 |
Molecular Weight |
723 g/mol |
IUPAC Name |
2-amino-3-[[2-amino-3-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]-3-oxopropyl]disulfanyl]-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]propanamide |
InChI |
InChI=1S/C36H50N8O4S2/c1-23(43-31-19-27(47-3)17-25-11-7-13-39-33(25)31)9-5-15-41-35(45)29(37)21-49-50-22-30(38)36(46)42-16-6-10-24(2)44-32-20-28(48-4)18-26-12-8-14-40-34(26)32/h7-8,11-14,17-20,23-24,29-30,43-44H,5-6,9-10,15-16,21-22,37-38H2,1-4H3,(H,41,45)(H,42,46) |
InChI Key |
RSTXMAPULDCWCQ-UHFFFAOYSA-N |
SMILES |
CC(CCCNC(=O)C(CSSCC(C(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)N)N)NC3=C4C(=CC(=C3)OC)C=CC=N4 |
Canonical SMILES |
CC(CCCNC(=O)C(CSSCC(C(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2)N)N)NC3=C4C(=CC(=C3)OC)C=CC=N4 |
Synonyms |
Cys-primaquine cysteinylprimaquine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


